molecular formula C5H8O2 B1361234 4-Methoxy-3-buten-2-one CAS No. 51731-17-0

4-Methoxy-3-buten-2-one

Cat. No. B1361234
CAS RN: 51731-17-0
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-ONEGZZNKSA-N
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Description

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .


Synthesis Analysis

4-Methoxy-3-buten-2-one can be synthesized from 3-Buten-2-one, which undergoes conjugate addition with methanol over solid base catalysts . It can also undergo coupling reaction with alkyltins and alkynes in the presence of a nickel complex to form stereo-defined conjugated enynes .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-buten-2-one can be represented by the InChI string: 1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It also reacts readily and selectively with poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) to afford (Z)-enaminones .


Physical And Chemical Properties Analysis

4-Methoxy-3-buten-2-one has a refractive index of n20/D 1.468 (lit.), a boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Applications

4-Methoxy-3-buten-2-one has been explored for its role in catalysis. It undergoes effective conjugate addition with methanol over solid base catalysts, such as alkaline earth oxides and alumina supported potassium fluoride and hydroxide. This reaction is significant as it demonstrates the potential of 4-Methoxy-3-buten-2-one in catalytic processes at lower reaction temperatures (273 K) (Kabashima, Katou, & Hattori, 2001).

Electrochemical Applications

In electrochemical studies, 4-Methoxy-3-buten-2-one has been used as a substrate for electrocatalytic hydrogenation at a nickel surface. This process yielded significant amounts of 4-(4-methoxyphenyl)butan-2-one with considerable current efficiency. This showcases its potential in electrochemical conversion processes (Bryan & Grimshaw, 1997).

Molecular Orbital Theory Studies

Molecular orbital theory has been applied to study the conformational energy profiles of 3-buten-2-ol and 2-methoxy-3-butene (related to 4-Methoxy-3-buten-2-one). The findings challenge the previous interpretation of hydrogen bonding in these compounds, suggesting that conformational biases are influenced more by minimization of oxygen lone pair-π bond repulsion than hydrogen bonding. This research provides insights into the stereochemical behavior of such molecules during chemical reactions (Kahn & Hehre, 1987).

Synthesis of Heterocycles

4-Methoxy-3-buten-2-one has been utilized in the synthesis of various heterocycles, demonstrating its utility as a three-carbon synthon. It enables the efficient, regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality, illustrating its versatility in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Solvolysis Reactions

Investigations into the solvolysis reactions of 2-methoxy-2-phenyl-3-butene, related to 4-Methoxy-3-buten-2-one, provided insights into the roles of ion-molecule pairs in such reactions. These studies offer valuable information on the mechanisms of solvolysis reactions and the stability of different isomers under various conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).

Safety And Hazards

4-Methoxy-3-buten-2-one is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

4-Methoxy-3-buten-2-one is an important precursor for the synthesis of various compounds and is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . It is also employed as an intermediate for the synthesis of manzamine . The efficiency of its reactions mostly lies in the use of water as a solvent . Future research could explore more efficient synthesis methods and potential applications of this compound.

properties

IUPAC Name

(E)-4-methoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308458
Record name (3E)-4-Methoxy-3-buten-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-buten-2-one

CAS RN

51731-17-0, 4652-27-1
Record name (3E)-4-Methoxy-3-buten-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-Methoxy-3-buten-2-one
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Record name (3E)-4-Methoxy-3-buten-2-one
Source EPA DSSTox
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Record name 4-methoxybut-3-en-2-one
Source European Chemicals Agency (ECHA)
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Record name (E)-4-methoxy-3-buten-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
RG Gibilisco, I Barnes, IG Bejan… - … Chemistry and Physics, 2020 - acp.copernicus.org
… in the present work for (E)-4-methoxy-3-buten-2-one with its methylated analogue 3-penten-2-… an increase of the (E)-4-methoxy-3-buten-2-one + OH reaction rate coefficient compared to …
Number of citations: 3 acp.copernicus.org
B Du, W Zhang - ACS Earth and Space Chemistry, 2023 - ACS Publications
… and kinetics of the oxidation of (E)-4-methoxy-3-buten-2-one by hydroxyl radicals (OH) in the … The kinetic results imply that the reaction for OH radicals with (E)-4-methoxy-3-buten-2-one …
Number of citations: 2 pubs.acs.org
M Jebari, K Pasturaud, B Picard… - Organic & …, 2016 - pubs.rsc.org
… In conclusion, 4-methoxy-3-buten-2-one is a handy, effective and affordable surrogate of butynone for the synthesis of enaminones from anilines. Running the reaction “on water” exerts …
Number of citations: 8 pubs.rsc.org
GA Molander, HC Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
… The small excess of 4methoxy-3-buten-2-one utilized in the reaction is conveniently hydrolyzed under the basic workup conditions to by-products which are water soluble and/or highly …
Number of citations: 48 pubs.acs.org
GA Molander, B Singaram… - The Journal of Organic …, 1984 - ACS Publications
… [3.3.1 ]nonanes) to 4-methoxy-3-buten-2-one and related derivatives to provide excellent yields of the … To the resulting solution was added 1.2 g (12 mmol) of 4-methoxy-3-buten-2-one.7 …
Number of citations: 21 pubs.acs.org
LR Fedor, J McLaughlin - Journal of the American Chemical …, 1969 - ACS Publications
… the hydrolysis of a substituted vinyl ether, 4-methoxy-3-buten-2-one (1), a reaction which … In contrast, the hydrolysis of 4-methoxy-3-buten-2-one (1) is specific acid catalyzed only and …
Number of citations: 13 pubs.acs.org
LA Reiter - The Journal of Organic Chemistry, 1984 - ACS Publications
" All reactions were run on a 10-mmol scale with a 1.5 molar excess of acetamidine acetate in refluxing dioxane for 24 h except the reaction of 5b which was ran at 80 C. The products …
Number of citations: 26 pubs.acs.org
T Iwado, K Hasegawa, T Sato, M Okada… - The Journal of …, 2013 - ACS Publications
… When 4-methoxy-3-buten-2-one (4) was heated in hot pure water without any additive at 150 C for 30 min, 1,3,5-triacetylbenzene (5) was obtained in an isolated yield of 77% just by …
Number of citations: 15 pubs.acs.org
RG Gibilisco, I Barnesa, IG Bejan, P Wiesena - researchgate.net
… the 3 present work for (E)-4-methoxy-3-buten-2-one with its methylated analogue3-penten-2… an increase of the (E)-4-methoxy-3-buten-2-one + OH reaction rate 10 coefficient compared …
Number of citations: 2 www.researchgate.net
MG Gorbunova, II Gerus, VP Kukhar - Journal of fluorine chemistry, 1993 - Elsevier
… To a solution of PhMgBr [prepared from 2.48 g (18 mmol) of PhBr and 0.45 g (18 mmol) of Mg in diethyl ether (30 ml)] was added trans-4-methoxy-3-buten-2one (2) (1.5 g, 15 mmol) at 0 …
Number of citations: 54 www.sciencedirect.com

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